molecular formula C12H9BrN6O B6086972 4-bromobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone

4-bromobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone

Cat. No. B6086972
M. Wt: 333.14 g/mol
InChI Key: MURQUHBOWPKWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone is a compound that belongs to the class of hydrazones. This compound has been studied extensively due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-bromobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer, and viral replication. It has also been suggested that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
4-bromobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation, cancer, and viral replication. It has also been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone in lab experiments is its high purity and reproducibility. This compound is easy to synthesize and yields a high purity product. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.

Future Directions

There are several future directions for research on 4-bromobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone. One direction is to further investigate the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Another direction is to study the safety and toxicity of this compound in more detail. Additionally, this compound could be further optimized for use in drug development and other applications.

Synthesis Methods

The synthesis of 4-bromobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone involves the reaction of 4-bromobenzaldehyde with (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of this compound has been optimized to ensure reproducibility and scalability for large-scale production.

Scientific Research Applications

4-bromobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

8-[2-[(4-bromophenyl)methylidene]hydrazinyl]-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN6O/c13-8-3-1-7(2-4-8)5-16-19-12-17-9-10(18-12)14-6-15-11(9)20/h1-6H,(H3,14,15,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURQUHBOWPKWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC3=C(N2)C(=O)NC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-[(4-Bromophenyl)methylidene]hydrazinyl]-1,7-dihydropurin-6-one

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